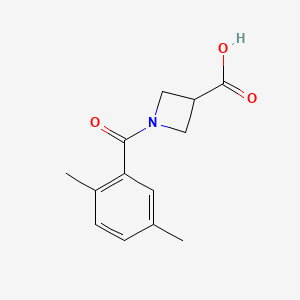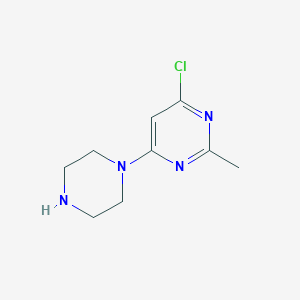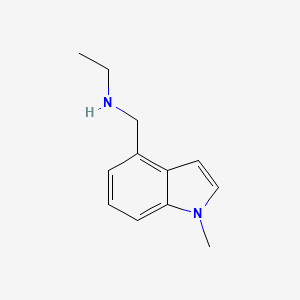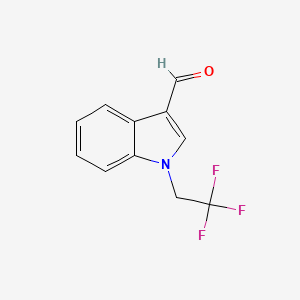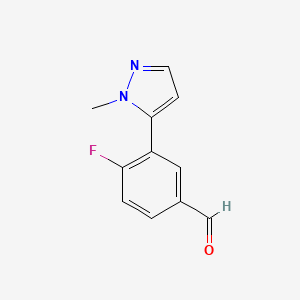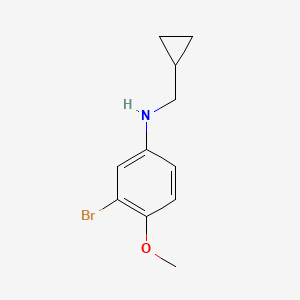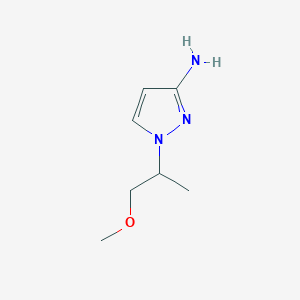![molecular formula C9H13N3 B1469287 [1-(But-2-in-1-yl)-1H-pyrazol-4-yl]methyl(methyl)amin CAS No. 1339261-06-1](/img/structure/B1469287.png)
[1-(But-2-in-1-yl)-1H-pyrazol-4-yl]methyl(methyl)amin
Übersicht
Beschreibung
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a but-2-yn-1-yl group attached to the pyrazole ring, along with a methylamine group
Wissenschaftliche Forschungsanwendungen
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It serves as a precursor in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-(but-2-yn-1-yl)-1H-pyrazole with formaldehyde and methylamine under acidic conditions can yield the desired compound. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the but-2-yn-1-yl group are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced pyrazole compounds. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(but-2-yn-1-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine.
1-(but-2-yn-1-yl)-3-methyl-1H-pyrazole: A similar compound with a methyl group at the 3-position of the pyrazole ring.
1-(but-2-yn-1-yl)-5-methyl-1H-pyrazole: Another similar compound with a methyl group at the 5-position of the pyrazole ring.
Uniqueness
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is unique due to the presence of both the but-2-yn-1-yl group and the methylamine group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGXAMTVSMZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


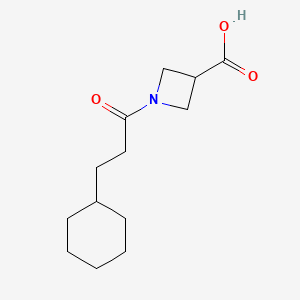
![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
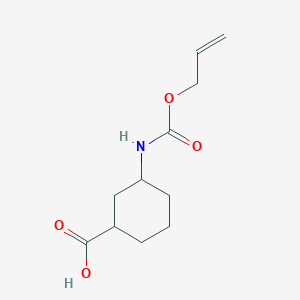
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)
